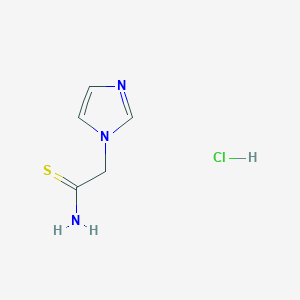

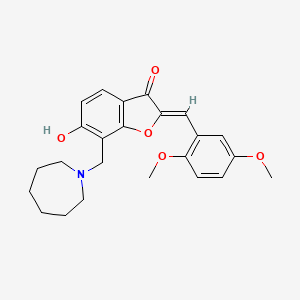

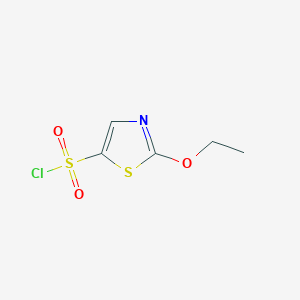

![molecular formula C25H23N3O2S B2565529 3-(3,4-dimethoxyphenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole CAS No. 1321983-06-5](/img/structure/B2565529.png)

3-(3,4-dimethoxyphenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(3,4-dimethoxyphenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole” is a complex organic compound. It has been studied for its cytotoxicity on HeLa cells, in combination with doxorubicin (DOX) and cisplatin (CIS), and also for its influence on p53, TIMP-3, and miR-34a as therapeutic targets .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, 2-acylamino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazoles were synthesized by the acylation of compound 8 with acyl chlorides .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. One study reported the alkylation of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol with alkyl iodides .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of sulfone derivatives containing 1,2,4-triazole moieties showcases the chemical versatility of triazole compounds. These derivatives were synthesized starting from gallic acid, undergoing catalytic oxidation to yield the title sulfones with high purity and yield. The structural confirmation was achieved through elemental analysis, IR, 1H- and 13C-NMR spectral data, and detailed X-ray crystallography structural analysis of model triazole (Xu et al., 2010).

Molecular Rearrangements and Applications

The study on molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles revealed the equilibrium position depends on the electronic properties of the substituent, highlighting the potential for synthesizing 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde. This capability underlines the compound's applicability in organic synthesis and pharmaceutical research (L'abbé et al., 1990).

Antitumor and Antiviral Activity

Derivatives of 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole have shown potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), highlighting their significance in the development of new therapeutic agents against HIV-1. The synthesis and evaluation of these derivatives for their anti-HIV-1 activity, including their inhibitory effect on HIV-1 reverse transcriptase, underscore their potential in medicinal chemistry (Wu et al., 2007).

Corrosion Inhibition

The compound and its derivatives have been studied for their effectiveness as corrosion inhibitors. Specifically, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole demonstrated high inhibition efficiency for mild steel corrosion in acidic media, showcasing its potential application in industrial corrosion protection (Lagrenée et al., 2002).

Fluorescence and Sensing Applications

The fluorescent properties of solvatochromic dyes containing triazole units indicate their utility in developing fluorescent molecular probes for studying biological events and processes. These compounds exhibit strong solvent-dependent fluorescence, useful for sensitive detection methods in biochemical and medical research (Diwu et al., 1997).

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2S/c1-29-22-16-15-20(18-23(22)30-2)24-26-27-25(28(24)21-13-7-4-8-14-21)31-17-9-12-19-10-5-3-6-11-19/h3-16,18H,17H2,1-2H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENKLZJYWGUIGN-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC=CC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC/C=C/C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

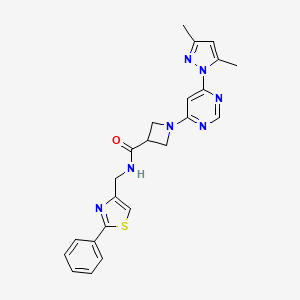

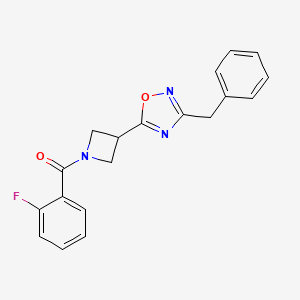

![5-(4-methylphenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2565446.png)

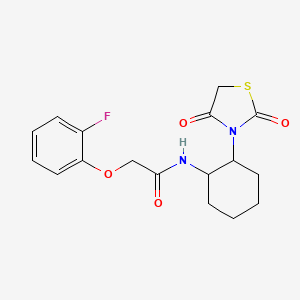

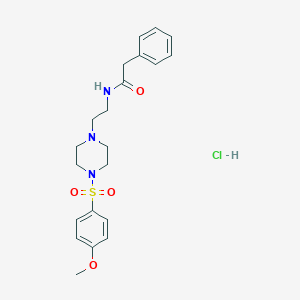

![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2565452.png)

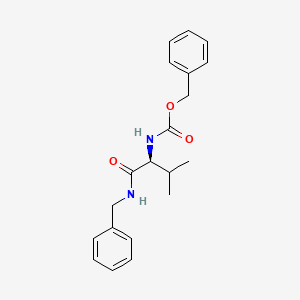

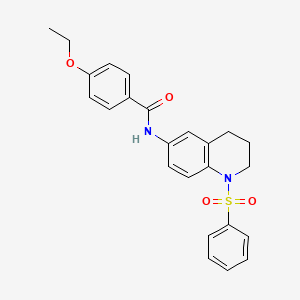

![4-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)benzamide](/img/structure/B2565458.png)

![N-(2,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2565460.png)

![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2565468.png)